molecular formula C24H23ClN2O2S B11094391 N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11094391
M. Wt: 439.0 g/mol
InChI Key: OCNHZTDMDZVQNY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including a chlorophenyl group, a methyl group, and a carbonyl amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the intermediate with 3-methylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its amide linkage.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound’s amide linkage allows it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{[(3-methylphenyl)carbonyl]amino}-benzothiophene-3-carboxamide: Similar structure but lacks the tetrahydro modification.

    N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-benzothiophene: Similar but without the carboxamide group.

Uniqueness

N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the tetrahydro modification, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23ClN2O2S

Molecular Weight

439.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23ClN2O2S/c1-14-4-3-5-16(12-14)22(28)27-24-21(19-11-6-15(2)13-20(19)30-24)23(29)26-18-9-7-17(25)8-10-18/h3-5,7-10,12,15H,6,11,13H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

OCNHZTDMDZVQNY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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